3-Nitropropanenitrile
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Overview
Description
3-Nitropropanenitrile is an organic compound with the molecular formula C3H4N2O2 It is characterized by the presence of a nitrile group (-CN) and a nitro group (-NO2) attached to a three-carbon chain
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: this compound can be synthesized by heating a halogenoalkane, such as 3-bromopropanenitrile, with sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide (HCN) to form hydroxynitriles, which can then be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves the ammoxidation of propylene in the presence of ammonia and a catalyst, such as vanadium oxide, to produce acrylonitrile, which can then be further nitrated to obtain this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Substitution: The nitrile group in this compound can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Sodium or potassium cyanide (NaCN or KCN) in ethanol is used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Various oxidized nitriles and carboxylic acids.
Reduction: Amines such as 3-aminopropanenitrile.
Substitution: Different nitrile derivatives depending on the substituent introduced.
Scientific Research Applications
3-Nitropropanenitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-nitropropanenitrile involves its interaction with cellular components, leading to various biochemical effects. It can inhibit certain enzymes and disrupt metabolic pathways, resulting in specific physiological responses. The nitrile group is electrophilic, making it susceptible to nucleophilic attack, which is a key aspect of its reactivity .
Comparison with Similar Compounds
Propanenitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitropropionic Acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness: 3-Nitropropanenitrile is unique due to the presence of both a nitrile and a nitro group, which imparts distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-nitropropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c4-2-1-3-5(6)7/h1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQCCKINSFUWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540140 |
Source
|
Record name | 3-Nitropropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35461-45-1 |
Source
|
Record name | 3-Nitropropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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